N-(1-cyanocyclopentyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Description
N-(1-cyanocyclopentyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a synthetic small molecule characterized by a triazolopyrimidine core fused with a phenyl substituent at position 3 and an acetamide side chain modified with a 1-cyanocyclopentyl group. The phenyl group at position 3 contributes to hydrophobic interactions, while the 1-cyanocyclopentyl moiety introduces steric bulk and a polar nitrile group, which may enhance metabolic stability and solubility .
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2/c19-11-18(8-4-5-9-18)21-14(26)10-24-12-20-16-15(17(24)27)22-23-25(16)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-10H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEYAJXAMFMCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclopentyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a complex organic compound with potential biological activity. This article explores its structural characteristics, biological mechanisms, and research findings related to its efficacy and applications.
Molecular Characteristics
- IUPAC Name : N-(1-cyanocyclopentyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide
- Molecular Formula : C18H17N7O2
- Molecular Weight : 363.381 g/mol
- CAS Number : 1252141-93-7
- Solubility : Soluble in organic solvents
Structural Representation
The compound features a triazolo-pyrimidine core linked to a cyanocyclopentyl group via an acetamide moiety. This unique structure may contribute to its biological activity.
Research indicates that this compound exhibits various biological activities. Key mechanisms include:
- Antimicrobial Activity : Studies have shown that the compound has inhibitory effects against several bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
A study conducted on the antimicrobial properties of the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL for various strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced cell cycle arrest and apoptosis. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Anti-inflammatory Effects
Research indicated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized by comparing it to analogous triazolopyrimidine derivatives. Below is a detailed analysis of key structural variations and their implications:
Structural Variations and Substituent Effects
The table below summarizes critical structural differences between the target compound and related analogs:
Crystallographic and Computational Insights
The SHELX software suite () is widely used for crystallographic refinement, suggesting that structural data for these compounds (e.g., bond lengths, angles) could be determined to rationalize binding modes or stability . For example, the 1-cyanocyclopentyl group’s conformation might be analyzed to predict its orientation in a protein binding pocket.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
